

Bambuterol-d9 hydrochloride physical and chemical properties.

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Compound of Interest

Compound Name: *Bambuterol-d9hydrochloride*

Cat. No.: *B586135*

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An In-Depth Technical Guide to the Physical and Chemical Properties of Bambuterol-d9 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bambuterol-d9 hydrochloride is a deuterated analogue of Bambuterol hydrochloride, a long-acting β_2 -adrenergic receptor agonist used as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a prodrug, it is slowly metabolized in the body to its active form, terbutaline.[3][4][5] The deuterium labeling provides a valuable tool for pharmacokinetic and metabolic studies. This guide provides a comprehensive overview of the known physical and chemical properties of Bambuterol-d9 hydrochloride, outlines general experimental protocols for their determination, and illustrates its mechanism of action through a detailed signaling pathway.

Physical and Chemical Properties

The physical and chemical properties of Bambuterol-d9 hydrochloride are crucial for its formulation, delivery, and analytical characterization. A summary of these properties is presented in the table below.

Property	Value	Reference(s)
Chemical Name	N,N-Dimethylcarbamic Acid 3- [[[(Dimethylamino)carbonyl]oxy] - 5-[2-[(1,1-dimethylethyl- d9)amino]-1- hydroxyethyl]phenyl Ester Hydrochloride	
Synonyms	(±)-Bambuterol-d9 hydrochloride, KWD-2183-d9 hydrochloride	
CAS Number	1794810-59-5	
Molecular Formula	C18H21D9CN3O5	
Molecular Weight	412.96 g/mol	
Appearance	White to off-white solid, powder, or crystal	
Melting Point	222-225 °C	
Solubility	Soluble in water (33 mg/mL), Soluble in PBS (pH 7.2) (10 mg/mL)	
Storage Conditions	2-8°C, sealed, away from moisture	
Purity	≥98.0%	
Isotopic Enrichment	98.2%	

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of Bambuterol-d9 hydrochloride are not readily available in the public domain. However, standard methodologies for active pharmaceutical ingredients (APIs) can be applied.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

- **Preparation:** An excess amount of Bambuterol-d9 hydrochloride is added to a vial containing a solvent of interest (e.g., water, phosphate-buffered saline).
- **Equilibration:** The vial is sealed and agitated in a constant temperature water bath for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Processing:** The resulting suspension is filtered to remove undissolved solid.
- **Quantification:** The concentration of the dissolved Bambuterol-d9 hydrochloride in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Partition Coefficient (Log P) Determination

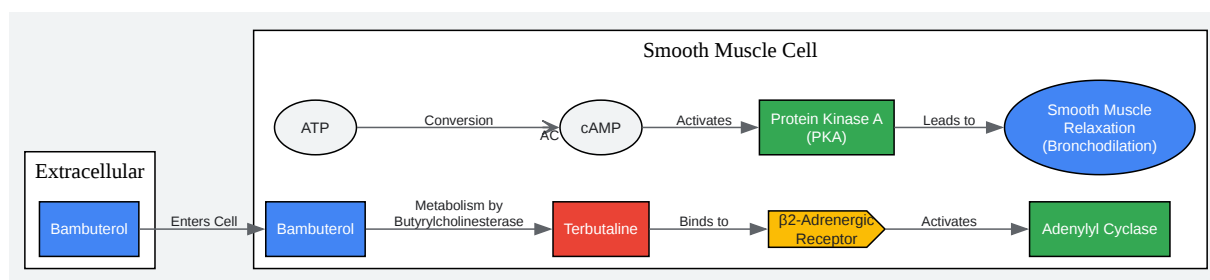
The octanol-water partition coefficient is a measure of a compound's lipophilicity.

- **Phase Preparation:** Equal volumes of n-octanol and water are pre-saturated with each other.
- **Partitioning:** A known amount of Bambuterol-d9 hydrochloride is dissolved in the aqueous phase, and then the octanol phase is added.
- **Equilibration:** The mixture is shaken vigorously to facilitate partitioning and then allowed to stand for the phases to separate completely.
- **Analysis:** The concentration of the analyte in each phase is measured, typically by HPLC. The partition coefficient is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Mechanism of Action

Bambuterol is a prodrug of terbutaline, a selective beta-2 adrenergic receptor agonist. Its therapeutic effect is derived from the action of terbutaline on the beta-2 adrenergic receptors in the smooth muscle cells of the respiratory tract.

Upon administration, Bambuterol is slowly metabolized, primarily by butyrylcholinesterase in the liver, to its active form, terbutaline. Terbutaline then binds to beta-2 adrenergic receptors, initiating a signaling cascade. This binding activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA). PKA then phosphorylates various target proteins within the smooth muscle cells, which results in the inhibition of myosin light-chain kinase (MLCK) and a decrease in intracellular calcium levels. This cascade of events leads to the relaxation of the airway smooth muscles, resulting in bronchodilation and easier breathing.

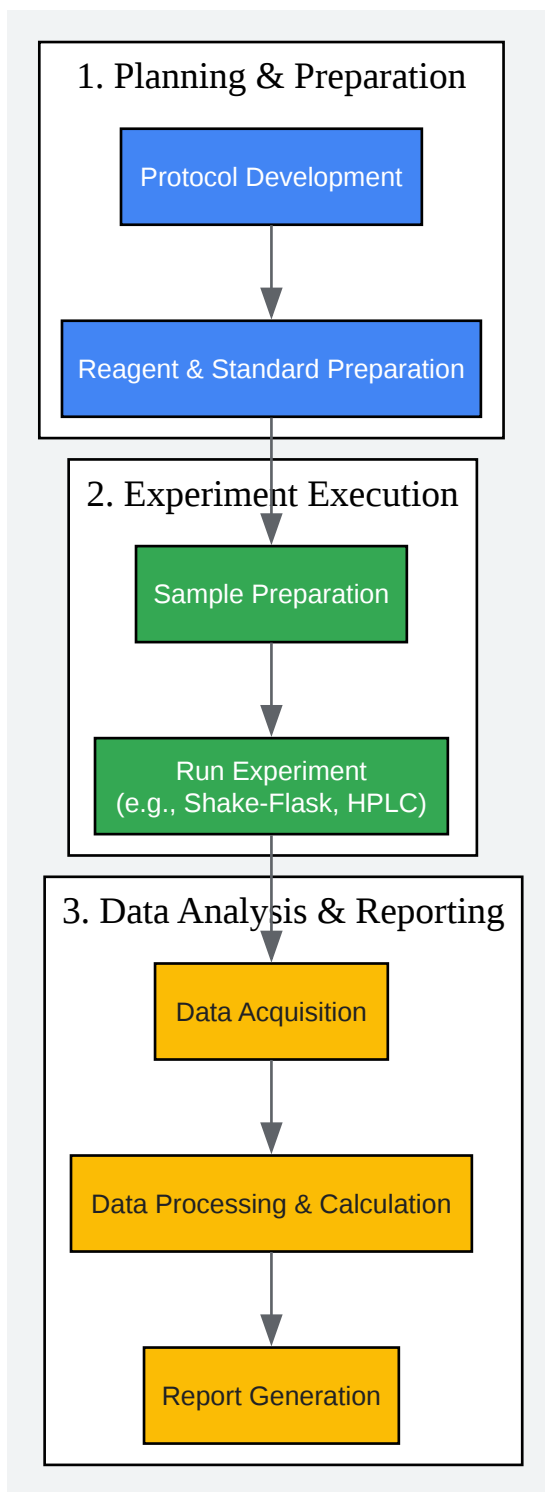


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Caption: Signaling pathway of Bambuterol leading to bronchodilation.

Illustrative Experimental Workflow

The following diagram illustrates a general workflow for the characterization of the physicochemical properties of a pharmaceutical compound like Bambuterol-d9 hydrochloride.



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Caption: General workflow for determining physicochemical properties.

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